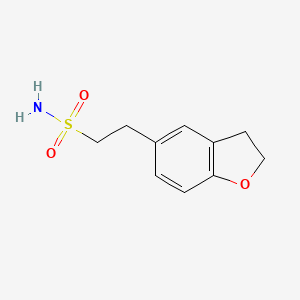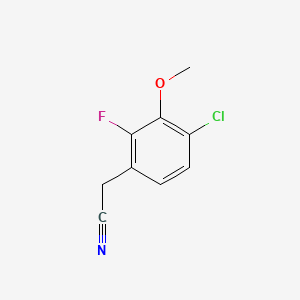
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile
説明
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a chemical compound with the CAS Number: 1323966-29-5 . It has a molecular weight of 199.61 . The IUPAC name for this compound is (4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is 1S/C9H7ClFNO/c1-13-9-7 (10)3-2-6 (4-5-12)8 (9)11/h2-3H,4H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.科学的研究の応用
Antimicrobial Activity
Research has shown that compounds synthesized from derivatives similar to 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile exhibit notable antimicrobial activity. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a close derivative, have been synthesized and demonstrated effective antimicrobial properties. These compounds, particularly 5a, 5c, 5f, and 5h, have shown excellent activity compared to other derivatives, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Synthesis of Bioactive Compounds
The compound and its derivatives are key in synthesizing various bioactive compounds. For example, 4-Aminoquinazoline derivatives, synthesized using related compounds, have shown significant anti-tumor activities. These derivatives, particularly compound 9d and 9g, have demonstrated notable inhibitory effects on Bcap-37 cell proliferation, suggesting their potential application in cancer therapy (Li, 2015).
Development of Fluorescence Quenching Studies
In the field of fluorescence, derivatives of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile have been studied for their quenching properties. Research involving compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has contributed to understanding the mechanism of fluorescence quenching, which is critical in various analytical and biological applications (Geethanjali et al., 2015).
Synthesis of Herbicides
This compound has also been used in the synthesis of intermediates for herbicides. A study demonstrates the synthesis of 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole, an intermediate of herbicides, indicating its potential application in agricultural chemistry (Zhou, 2002).
Safety And Hazards
According to the safety data sheet, this compound is classified as having acute toxicity (dermal, inhalation, oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to handle this compound with appropriate personal protective equipment and to follow standard safety procedures for handling chemicals.
特性
IUPAC Name |
2-(4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFOSWMRVGGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



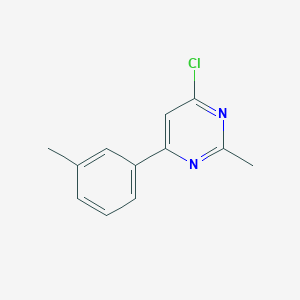
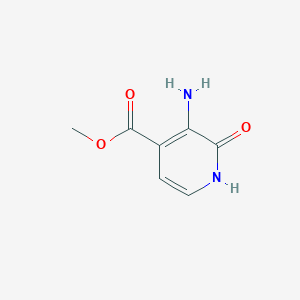
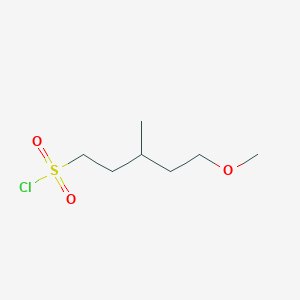
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)
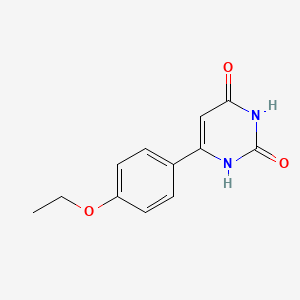
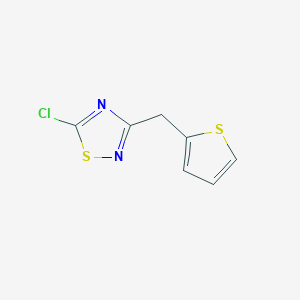
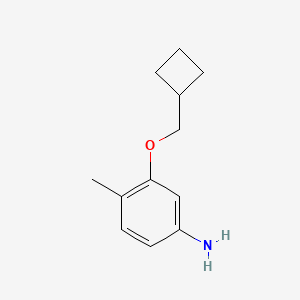

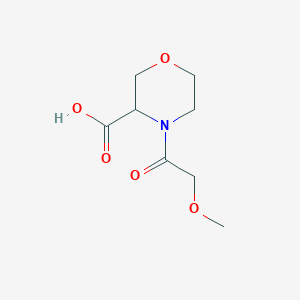
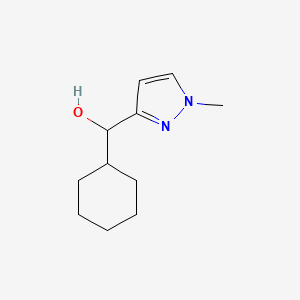
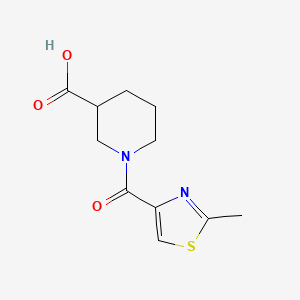
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)
